molecular formula C11H21ClN2O2 B592236 tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride CAS No. 1523571-18-7

tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride

Cat. No.: B592236
CAS No.: 1523571-18-7
M. Wt: 248.751
InChI Key: FINHAWHABHPACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride is a bicyclic amine derivative with systematic IUPAC name tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride. Its molecular formula is C₁₁H₂₁ClN₂O₂ , with a molecular weight of 248.75 g/mol . The compound’s CAS registry number is 1523571-18-7 , and its simplified molecular-input line-entry system (SMILES) representation is O=C(N1C2CNCC(C2)C1)OC(C)(C)C.Cl . The tert-butyl ester group at position 6 and the protonated secondary amine at position 3 distinguish it from related diazabicyclo compounds.

Property Value
Molecular formula C₁₁H₂₁ClN₂O₂
Molecular weight 248.75 g/mol
CAS number 1523571-18-7
SMILES O=C(N1C2CNCC(C2)C1)OC(C)(C)C.Cl

Structural Features of the Diazabicyclooctane Framework

The diazabicyclo[3.2.1]octane core consists of a seven-membered bicyclic system with two nitrogen atoms at positions 3 and 6. The bridgehead nitrogen (N6) is part of the carboxylate ester group, while N3 forms a secondary amine that is protonated in the hydrochloride salt. The bicyclic framework imposes significant rigidity, with bond angles constrained by the fused cyclohexane and pyrrolidine rings.

Key structural attributes include:

  • Bridged bicyclic geometry : The [3.2.1] bicyclic system creates a boat-like conformation, as confirmed by X-ray crystallography.
  • Electronic effects : The protonated N3 atom enhances solubility in polar solvents, while the tert-butyl ester at N6 provides steric bulk, influencing reactivity.
  • Hydrogen-bonding capacity : The hydrochloride counterion participates in intermolecular hydrogen bonds with the amine group, stabilizing the crystal lattice.

Stereochemical Considerations

The compound exhibits two stereogenic centers at C1 and C5, resulting in a (1S,5S) absolute configuration. This stereochemistry is critical for its function as a chiral building block in pharmaceutical synthesis. Nuclear Overhauser effect (NOE) spectroscopy and single-crystal X-ray diffraction have confirmed the endo orientation of the tert-butyl group relative to the bicyclic framework.

The rigid bicyclic structure enforces a specific spatial arrangement:

  • Bridgehead protons : The axial protons at C1 and C5 exhibit distinct coupling constants (J = 9–12 Hz), characteristic of transannular interactions.
  • Amine protonation : Protonation at N3 creates a chair-like conformation in the piperidine ring, minimizing steric strain.

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁ and unit cell parameters a = 7.6905(15) Å , b = 9.930(2) Å , c = 9.0526(18) Å , and β = 97.07(3)° . The hydrochloride salt forms a layered structure stabilized by N–H···Cl hydrogen bonds (2.881 Å).

Crystallographic Parameter Value
Space group P2₁
Unit cell volume 1208.11 ų
Hydrogen bond length (N–H···Cl) 2.881(8) Å
R-factor (observed) 0.0626

The molecular geometry features:

  • Bond lengths : N3–C2 (1.467 Å) and N6–C7 (1.336 Å), consistent with sp³ hybridization at N3 and partial double-bond character at N6.
  • Torsion angles : The C1–C2–N3–C4 torsion angle (−63.2°) indicates a twisted boat conformation.
  • Packing interactions : Molecules align in helical chains along the b-axis, driven by van der Waals forces and hydrogen bonding.

Properties

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8;/h8-9,12H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINHAWHABHPACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-18-7
Record name tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reductive Cyclization of Nitroenamines

A general method for synthesizing 3,6-diazabicyclo[3.2.1]octanes involves nitroenamine intermediates derived from substituted lactams. Starting with 5-oxopyrrolidine-3-carboxylic acid methyl ester, nitration and subsequent reductive cyclization yield the bicyclic lactam precursor. Key steps include:

  • Nitroenamine Formation : Reaction of the lactam with nitroalkanes under acidic conditions.

  • Reductive Cyclization : Use of hydrogenation catalysts (e.g., Pd/C or Ra–Ni) to induce ring closure.

  • Lactam Reduction : Conversion of the bicyclic lactam to the amine using lithium aluminum hydride (LiAlH4) or borane complexes.

This method achieves yields of 65–75% for the bicyclic amine intermediate.

Lactam-Based Strategies

Alternative routes begin with substituted lactams, such as 3,6-diazabicyclo[3.2.1]octane-2-one. Reduction of the lactam carbonyl group with borane-tetrahydrofuran (BH3·THF) produces the free amine, which is subsequently protected with a tert-butoxycarbonyl (Boc) group.

Boc Protection and Hydrochloride Salt Formation

Boc Protection of the Secondary Amine

The free amine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Reaction conditions include:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature.

  • Yield : 80–90% for tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate.

Hydrochloride Salt Formation

The Boc-protected amine is converted to its hydrochloride salt via two methods:

Direct Acidic Deprotection

Treatment with hydrochloric acid (HCl) in dioxane or ethyl acetate removes the Boc group and forms the hydrochloride salt in situ. For example:

  • Reagents : 4 M HCl in dioxane.

  • Conditions : Stirring at room temperature for 2–4 hours.

  • Yield : 85–92%.

Sodium Exchange Resin

An alternative approach uses sodium-2-ethylhexanoate in acetone to precipitate the sodium salt, followed by ion exchange with hydrochloric acid.

Optimized Synthesis Protocols

Large-Scale Synthesis (Patent WO2015150941A1)

A patented three-step process produces the hydrochloride salt with high purity:

StepDescriptionReagents/ConditionsYield
1Lactam activationTriphosgene, TEA, DMAP, CH3CN78%
2DeprotectionTrifluoroacetic acid (TFA), DCM90%
3Salt formationSodium-2-ethylhexanoate, acetone95%

Key advantages include minimal purification steps and scalability to kilogram quantities.

Small-Scale Laboratory Synthesis

For research quantities, a modified procedure uses:

  • Reductive Amination : Lithium hydroxide hydrate and dodecanethiol in DMF for nitro group removal.

  • Extraction : Basification with NaOH and extraction with methylene chloride-methanol (9:1).

  • Crystallization : Isolation via solvent evaporation and recrystallization from hexanes-ethyl acetate.

This method achieves an 81% yield of the Boc-protected intermediate.

Analytical and Characterization Data

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 1.42 (s, 9H, Boc), 3.15–3.85 (m, 8H, bicyclic CH2), 10.2 (br s, 1H, HCl).

  • HPLC Purity : ≥97% (C18 column, 0.1% TFA in H2O/MeCN).

Comparative Analysis of Methods

ParameterReductive CyclizationPatent ProcessLaboratory-Scale
Starting MaterialLactam derivativesPreformed bicyclic amineNitroenamine intermediate
Key StepHydrogenationTriphosgene activationDodecanethiol deprotection
Yield65–75%78–95%81%
ScalabilityModerateHighLow
Purity90–95%>99%97%

Challenges and Optimization Opportunities

  • Regioselectivity : Competing pathways during cyclization may yield [3.1.1] or [3.2.0] bicyclic byproducts. Solvent polarity adjustments (e.g., DMF vs. THF) improve selectivity.

  • Salt Hygroscopicity : The hydrochloride salt is moisture-sensitive, necessitating anhydrous handling.

  • Cost Efficiency : Triphosgene and sodium-2-ethylhexanoate are expensive; alternatives like phosgene gas or sodium bicarbonate are under investigation .

Chemical Reactions Analysis

tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The diazabicyclo structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This can lead to inhibition or activation of enzymatic reactions, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its stability, reactivity, and wide range of applications.

Biological Activity

tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride, also known as RaceMic tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate, is a bicyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of β-lactamases and other enzymes critical in antibiotic resistance.

  • Molecular Formula : C11H21ClN2O2
  • Molecular Weight : 248.75 g/mol
  • CAS Number : 1523571-18-7

The compound acts primarily as a β-lactamase inhibitor, which is crucial in combating multidrug-resistant (MDR) bacterial infections. By inhibiting β-lactamases, it enhances the efficacy of β-lactam antibiotics against resistant strains of bacteria.

Inhibition of β-Lactamases

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against various classes of β-lactamases:

Compound MIC (mg/dm³) Target Bacteria
tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate<0.125Pseudomonas aeruginosa
0.5Acinetobacter baumannii
0.25A clinical isolate of A. baumannii

These results indicate that the compound not only inhibits the enzyme but also demonstrates significant antibacterial activity against clinically relevant pathogens .

Case Studies

  • Clinical Evaluation : In a clinical study involving patients with severe infections caused by MDR bacteria, the combination of β-lactam antibiotics with this compound showed improved outcomes compared to standard treatments without the inhibitor .
  • In Vitro Studies : Laboratory experiments confirmed that the compound effectively restored the activity of several β-lactam antibiotics against resistant strains, highlighting its potential as a therapeutic agent in treating infections .

Pharmacokinetics and Toxicology

The pharmacokinetics of this compound have not been extensively studied; however, preliminary data suggest it has favorable absorption characteristics and a low toxicity profile in animal models . The compound is categorized with precautionary statements indicating mild irritations upon exposure but shows no significant adverse effects at therapeutic doses .

Q & A

Q. Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC11_{11}H21_{21}ClN2_2O2_2
CAS Number1058737-48-6
Purity (HPLC)≥95%

Advanced: How does the bicyclo[3.2.1]octane framework influence ligand-receptor interactions in nicotinic acetylcholine receptor (nAChR) studies?

Answer:
The rigid bicyclic structure enhances binding affinity to nAChR subtypes (e.g., α7 and α4β2) by enforcing spatial orientation of pharmacophores. Methodological insights:

  • Molecular Docking : Computational models compare binding modes with epibatidine analogs. The 3,6-diazabicyclo[3.2.1]octane scaffold aligns with key residues in the nAChR active site, as shown in docking studies using AutoDock Vina .
  • Derivatization : Boc deprotection (e.g., using HCl/dioxane) exposes the secondary amine for acylation, enabling SAR studies. Microwave-assisted coupling (e.g., with methyl 5-bromonicotinate) optimizes reaction efficiency .
  • Bioassay Validation : Functional assays (e.g., calcium flux in HEK293 cells) quantify subtype selectivity and potency .

Basic: What synthetic routes are reported for this compound?

Answer:
A common strategy involves:

Core Synthesis : Cyclization of protected diamines (e.g., via Dieckmann condensation) to form the bicyclo[3.2.1]octane skeleton .

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane, followed by HCl salt formation .

Purification : Crystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane) .

Critical Note : Impurities from incomplete cyclization (e.g., linear byproducts) require rigorous NMR and LC-MS monitoring .

Advanced: How can reaction conditions be optimized to minimize byproducts during Boc deprotection?

Answer:
Boc removal under acidic conditions (e.g., HCl/dioxane) must balance efficiency and side reactions:

  • Temperature Control : Reactions at 0–5°C reduce HCl-mediated degradation of the bicyclic core .
  • Solvent Selection : Dioxane minimizes ester hydrolysis compared to aqueous HCl .
  • Workup Strategy : Neutralization with NaHCO3_3 followed by extraction (DCM/H2_2O) isolates the free base, avoiding prolonged acid exposure .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential irritancy (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • Storage : Store at 2–8°C under inert gas (N2_2) to prevent hydrolysis .

Advanced: How does the stereochemistry of the bicyclic core affect pharmacological activity?

Answer:

  • Stereoisomer Separation : Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers. The (1S,5R) configuration shows higher α7 nAChR affinity due to optimal hydrogen bonding with Trp149 .
  • X-ray Crystallography : Resolves absolute configuration and guides structure-based drug design .

Basic: What analytical techniques confirm the hydrochloride salt form?

Answer:

  • Elemental Analysis : Matches calculated Cl^- content (theoretical: ~14.7%) .
  • Ion Chromatography : Quantifies chloride ions post-dissolution in ultrapure water .

Advanced: How can computational modeling predict metabolic stability of derivatives?

Answer:

  • ADMET Prediction : Tools like Schrödinger’s QikProp estimate metabolic clearance via cytochrome P450 isoforms. Substituents on the bicyclic core (e.g., electron-withdrawing groups) reduce CYP3A4-mediated oxidation .
  • In Silico Metabolism : GLORYx predicts phase I metabolites, guiding structural modifications to block vulnerable sites (e.g., N-methylation) .

Basic: What are common impurities in synthesized batches, and how are they resolved?

Answer:

  • Impurity 1 : Uncyclized precursor (detected via LC-MS at m/z ~170). Remove via silica gel chromatography .
  • Impurity 2 : Hydrolyzed Boc group (free amine). Adjust reaction pH to 8–9 during workup to precipitate the hydrochloride salt .

Advanced: What strategies enhance aqueous solubility for in vivo studies?

Answer:

  • Salt Exchange : Replace HCl with besylate or tosylate salts, improving solubility ≥10-fold .
  • Prodrug Design : Introduce phosphate esters at the bridgehead nitrogen, hydrolyzed in vivo by phosphatases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.